molecular formula C26H50N2O4Pt B039132 L-Nddp CAS No. 113427-19-3

L-Nddp

Cat. No. B039132
M. Wt: 649.8 g/mol
InChI Key: ALPHSAWEOKVWID-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

L-Nddp, also known as L-N6-(1-Iminoethyl)lysine, is a synthetic compound that has been investigated for its potential therapeutic applications. It belongs to the class of nitric oxide synthase (NOS) inhibitors, which are known to regulate the production of nitric oxide (NO) in the body.

Mechanism Of Action

L-Nddp inhibits the activity of NOS by binding to the enzyme's active site and preventing the conversion of L-arginine to NO. This results in a decrease in NO production, which in turn reduces the levels of reactive nitrogen species (RNS) and oxidative stress in the body. The reduction in RNS and oxidative stress has been associated with a decrease in inflammation and other disease-related processes.

Biochemical And Physiological Effects

L-Nddp has been shown to have various biochemical and physiological effects, including a decrease in NO production, RNS and oxidative stress levels, and inflammation. It has also been shown to improve cognitive function and reduce neurodegeneration in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using L-Nddp in lab experiments is its ability to selectively inhibit NOS activity, allowing researchers to study the effects of NO production on various biological processes. However, one limitation is the potential for off-target effects, as L-Nddp may also inhibit other enzymes that are not related to NOS.

Future Directions

There are several future directions for the research on L-Nddp. One area of interest is the development of more selective NOS inhibitors that can target specific isoforms of the enzyme. Another area of interest is the investigation of the potential therapeutic applications of L-Nddp in various diseases, including cancer, neurodegeneration, and inflammation. Additionally, the development of new methods for the synthesis of L-Nddp and related compounds may also be an area of future research.
Conclusion:
L-Nddp is a synthetic compound that has been investigated for its potential therapeutic applications in various diseases. It inhibits the activity of NOS, resulting in a decrease in NO production and associated biochemical and physiological effects. While there are advantages and limitations to using L-Nddp in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

L-Nddp can be synthesized by reacting lysine with ethyleneimine in the presence of a reducing agent. The reaction results in the formation of L-Nddp(1-Iminoethyl)lysine, which can then be converted to L-Nddp by further reduction with sodium borohydride.

Scientific Research Applications

L-Nddp has been extensively studied for its potential therapeutic applications, particularly in the treatment of diseases associated with excessive NO production. It has been shown to inhibit the activity of NOS, which is responsible for the production of NO. Excessive NO production has been implicated in various diseases, including inflammation, neurodegeneration, and cancer.

properties

CAS RN

113427-19-3

Product Name

L-Nddp

Molecular Formula

C26H50N2O4Pt

Molecular Weight

649.8 g/mol

IUPAC Name

(2-azanidylcyclohexyl)azanide;7,7-dimethyloctanoate;platinum(4+)

InChI

InChI=1S/2C10H20O2.C6H12N2.Pt/c2*1-10(2,3)8-6-4-5-7-9(11)12;7-5-3-1-2-4-6(5)8;/h2*4-8H2,1-3H3,(H,11,12);5-8H,1-4H2;/q;;-2;+4/p-2

InChI Key

ALPHSAWEOKVWID-UHFFFAOYSA-L

Isomeric SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4]

SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4]

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4]

Origin of Product

United States

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